N-(5-iodopyridin-2-yl)butanamide
Description
N-(5-iodopyridin-2-yl)butanamide is a pyridine derivative characterized by an iodine substituent at the 5-position of the pyridine ring and a butanamide group at the 2-position. Its molecular formula is C₉H₁₁IN₂O, with an estimated molecular weight of 290.1 g/mol (calculated based on substituent differences from structurally similar compounds) . The iodine atom introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions in biological systems.
Properties
Molecular Formula |
C9H11IN2O |
|---|---|
Molecular Weight |
290.1 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)butanamide |
InChI |
InChI=1S/C9H11IN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
QVIPAEKQWPYMKU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)I |
Canonical SMILES |
CCCC(=O)NC1=NC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(5-iodopyridin-2-yl)butanamide with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Key Comparative Insights:
Substituent Effects on Reactivity and Binding :
- Iodine in this compound provides polarizability for halogen bonding, a feature absent in fluoro or chloro analogs .
- Acetamido (in N-(5-acetamidopyridin-2-yl)butanamide) increases hydrogen-bonding capacity but reduces steric hindrance compared to iodine .
Sulfonamido groups (e.g., in compounds) enhance target affinity through additional hydrogen-bonding interactions .
Stereochemical complexity in compounds underscores the importance of structural precision in drug design, though simpler analogs like this compound may offer synthetic accessibility .
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